Cerivastatin

Catalog No.
S523212
CAS No.
145599-86-6
M.F
C26H34FNO5
M. Wt
459.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerivastatin

CAS Number

145599-86-6

Product Name

Cerivastatin

IUPAC Name

(E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C26H34FNO5

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+

InChI Key

SEERZIQQUAZTOL-ANMDKAQQSA-N

SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O

Solubility

Highly solubility
In water, 2.4X10-1 mg/L at 25 °C (est)

Synonyms

6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-, 7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt, Bay w 6228, Baycol, cerivastatin, cerivastatin sodium, Certa, Kazak, Lipobay, rivastatin

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O

Description

The exact mass of the compound Cerivastatin is 459.2421 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as highly solubilityin water, 2.4x10-1 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dihydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

Cerivastatin, like other statins, functioned by inhibiting an enzyme called HMG-CoA reductase. This enzyme plays a crucial role in the liver's production of cholesterol. By inhibiting it, cerivastatin helped reduce low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol. This research contributed to the understanding of how statins work to lower cholesterol levels .

Clinical Trials for Cholesterol Reduction:

Cerivastatin underwent clinical trials to evaluate its efficacy in lowering LDL cholesterol in patients with high cholesterol or at risk of cardiovascular disease. These trials provided valuable data on the drug's effectiveness in achieving target cholesterol levels .

Comparative Studies with Other Statins:

Research compared cerivastatin with other statins to assess their relative effectiveness and side effect profiles. This helped shape the understanding of the therapeutic landscape for cholesterol-lowering medications [refer to clinical trial registries for details on specific comparisons].

Pharmacogenetic Research on Statin Safety:

Cerivastatin withdrawal highlighted the importance of pharmacogenetics in statin therapy. Research investigated genetic variations that could influence individual responses to cerivastatin, particularly the increased risk of a severe side effect called rhabdomyolysis. This research has contributed to a broader understanding of potential risks associated with statin use and the importance of personalized medicine approaches .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

459.2421

LogP

3.4
3.8 (LogP)
log Kow = 4.83 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AM91H2KS67

Drug Indication

Used as an adjunct to diet for the reduction of elevated total and LDL cholesterol levels in patients with primary hypercholesterolemia and mixed dyslipidemia (Fredrickson Types IIa and IIb) when the response to dietary restriction of saturated fat and cholesterol and other non-pharmacological measures alone has been inadequate.
FDA Label

Therapeutic Uses

Hydroxymethyglutaryl-CoA Reductase Inhibitors
MEDICATION: Antihyperlipoproteinemic
FDA announced on August 8, 2001 that Bayer Pharmaceutical Division is voluntarily withdrawing Baycol (cerivastatin) from the U.S. market because of reports of sometimes fatal rhabdomyolysis, a severe muscle adverse reaction from this cholesterol-lowering (lipid-lowering) product. The FDA agrees with and supports this decision.
Antiprotozoal and antibacterial activity against trichomonads and amebae

Pharmacology

Cerivastatin, a competitive HMG-CoA reductase inhibitor effective in lowering LDL cholesterol and triglycerides, is used to treat primary hypercholesterolemia and mixed dyslipidemia (Fredrickson types IIa and IIb).
Cerivastatin is a synthetic lipid-lowering agent. Cerivastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing major histocompatibility complex II on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Muscle toxicity (myopathy and rhabdomyolysis) precludes the clinical use of this agent.

MeSH Pharmacological Classification

Hydroxymethylglutaryl-CoA Reductase Inhibitors

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AA - Hmg coa reductase inhibitors
C10AA06 - Cerivastatin

Mechanism of Action

Cerivastatin competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. As mevalonate is a precursor of sterols such as cholesterol, this results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation.
When statins are administered with fibrates or niacin, the myopathy is probably caused by an enhanced inhibition of skeletal muscle sterol synthesis (a pharmacodynamic interaction). /Statins/
Statins are antilipemic agents that competitively inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, an early precursor of cholesterol. These agents are structurally similar to HMG-CoA and produce selective, reversible, competitive inhibition of HMG-CoA reductase. The high affinity of statins for HMG-CoA reductase may result from their binding to 2 separate sites on the enzyme. /HMG-CoA reductase inhibitors/

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HMGCR [HSA:3156] [KO:K00021]

Vapor Pressure

1.03X10-16 mm Hg at 25 °C (est)

Other CAS

145599-86-6

Wikipedia

Cerivastatin

Drug Warnings

FDA announced on August 8, 2001 that Bayer Pharmaceutical Division is voluntarily withdrawing Baycol (cerivastatin) from the U.S. market because of reports of sometimes fatal rhabdomyolysis, a severe muscle adverse reaction from this cholesterol-lowering (lipid-lowering) product. The FDA agrees with and supports this decision.
FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./
Cerivastatin (Baycol) ... should be taken at bedtime and several hours after a dose of a bile-acid sequestrant.
... The occurrence of myopathy increases when statin doses greater than 25% of maximum ... are used with niacin. /Statins/
For more Drug Warnings (Complete) data for CERIVASTATIN (17 total), please visit the HSDB record page.

Biological Half Life

Elimination: 2 to 3 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared and claimed as methyl ester: R. Angerbauer et al., European patent office 325130; eidem, US patent 5006530; as (+)-form sodium salt: eidem, US patent (1989, 1991, 1993 all to Bayer).

Interactions

Concurrent use of /azole antifungals, cyclosporine, gemfibrozil, other fibrates, immunosuppressants, macrolide antibiotics or niacin/ with cerivastatin ... is contraindicated, due to rhabdomyolysis and associated renal failure.
Concurrent use /with cholestyramine or colestipol/ may decrease the bioavailability of HMG-CoA reductase inhibitors; therefore, when these agents are used with HMG-CoA reductase inhibitors for therapeutic advantage, it is recommended that the HMG-CoA reductase inhibitor be given 2 to 4 hours after cholestyramine or colestipol.
The concomitant use of cerivastatin and gemfibrozil is contraindicated due to the potential for developing rhabdomyolysis. /HMG-CoA reductase inhibitors/
Myopathy and/or rhabdomyolysis has developed in some patients receiving cyclosporine concomitantly with certain statins. Although the mechanism of the interaction has not been fully elucidated, it has been suggested that this adverse effect probably results from cyclosporine-induced inhibition of statin metabolism (by the cytochrome P450 isoenzyme CYP3A4). Concomitant administration of cyclosporine and cerivastatin has resulted in an increase of threefold to fivefold in plasma concentration of the antilipemic. /HMG-CoA reductase inhibitors/
For more Interactions (Complete) data for CERIVASTATIN (9 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Mezquita B, Mezquita P, Pau M, Gasa L, Navarro L, Samitier M, Pons M, Mezquita C. All-trans-retinoic acid activates the pro-invasive Src-YAP-Interleukin 6 axis in triple-negative MDA-MB-231 breast cancer cells while cerivastatin reverses this action. Sci Rep. 2018 May 4;8(1):7047. doi: 10.1038/s41598-018-25526-1. PubMed PMID: 29728589; PubMed Central PMCID: PMC5935706.
2: Yao Y, Toshimoto K, Kim SJ, Yoshikado T, Sugiyama Y. Quantitative Analysis of Complex Drug-Drug Interactions between Cerivastatin and Metabolism/Transport Inhibitors Using Physiologically Based Pharmacokinetic Modeling. Drug Metab Dispos. 2018 Jul;46(7):924-933. doi: 10.1124/dmd.117.079210. Epub 2018 Apr 30. PubMed PMID: 29712725.
3: Lee Y, Pai SB, Bellamkonda RV, Thompson DH, Singh J. Cerivastatin Nanoliposome as a Potential Disease Modifying Approach for the Treatment of Pulmonary Arterial Hypertension. J Pharmacol Exp Ther. 2018 Jul;366(1):66-74. doi: 10.1124/jpet.118.247643. Epub 2018 Apr 25. PubMed PMID: 29695410; PubMed Central PMCID: PMC5987999.
4: Gaukler SM, Ruff JS, Galland T, Underwood TK, Kandaris KA, Liu NM, Morrison LC, Veranth JM, Potts WK. Quantification of cerivastatin toxicity supports organismal performance assays as an effective tool during pharmaceutical safety assessment. Evol Appl. 2016 Apr 15;9(5):685-96. doi: 10.1111/eva.12365. eCollection 2016 Jun. PubMed PMID: 27247619; PubMed Central PMCID: PMC4869410.
5: Zhao J, Natarajan SK, Chronos N, Singh JP. Cerivastatin represses atherogenic gene expression through the induction of KLF2 via isoprenoid metabolic pathways. Cell Mol Biol Lett. 2015 Dec;20(5):825-39. doi: 10.1515/cmble-2015-0049. PubMed PMID: 26556845.
6: Tamraz B, Fukushima H, Wolfe AR, Kaspera R, Totah RA, Floyd JS, Ma B, Chu C, Marciante KD, Heckbert SR, Psaty BM, Kroetz DL, Kwok PY. OATP1B1-related drug-drug and drug-gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis. Pharmacogenet Genomics. 2013 Jul;23(7):355-64. doi: 10.1097/FPC.0b013e3283620c3b. PubMed PMID: 23652407; PubMed Central PMCID: PMC3894639.
7: Fuhrmeister J, Tews M, Kromer A, Moosmann B. Prooxidative toxicity and selenoprotein suppression by cerivastatin in muscle cells. Toxicol Lett. 2012 Dec 17;215(3):219-27. doi: 10.1016/j.toxlet.2012.10.010. Epub 2012 Oct 22. PubMed PMID: 23092657.
8: Floyd JS, Kaspera R, Marciante KD, Weiss NS, Heckbert SR, Lumley T, Wiggins KL, Tamraz B, Kwok PY, Totah RA, Psaty BM. A screening study of drug-drug interactions in cerivastatin users: an adverse effect of clopidogrel. Clin Pharmacol Ther. 2012 May;91(5):896-904. doi: 10.1038/clpt.2011.295. Epub 2012 Mar 14. PubMed PMID: 22419147; PubMed Central PMCID: PMC3830936.
9: Maxeiner H, Abdallah Y, Kuhlmann CR, Schlüter KD, Wenzel S. Effects of cerivastatin on adrenergic pathways, hypertrophic growth and TGFbeta expression in adult ventricular cardiomyocytes. Eur J Cell Biol. 2012 May;91(5):367-74. doi: 10.1016/j.ejcb.2011.12.006. Epub 2012 Feb 23. PubMed PMID: 22365145.
10: Obayashi H, Nezu Y, Yokota H, Kiyosawa N, Mori K, Maeda N, Tani Y, Manabe S, Sanbuissho A. Cerivastatin induces type-I fiber-, not type-II fiber-, predominant muscular toxicity in the young male F344 rats. J Toxicol Sci. 2011 Aug;36(4):445-52. PubMed PMID: 21804308.
11: Marciante KD, Durda JP, Heckbert SR, Lumley T, Rice K, McKnight B, Totah RA, Tamraz B, Kroetz DL, Fukushima H, Kaspera R, Bis JC, Glazer NL, Li G, Austin TR, Taylor KD, Rotter JI, Jaquish CE, Kwok PY, Tracy RP, Psaty BM. Cerivastatin, genetic variants, and the risk of rhabdomyolysis. Pharmacogenet Genomics. 2011 May;21(5):280-8. doi: 10.1097/FPC.0b013e328343dd7d. PubMed PMID: 21386754; PubMed Central PMCID: PMC3076530.
12: Kaspera R, Naraharisetti SB, Tamraz B, Sahele T, Cheesman MJ, Kwok PY, Marciante K, Heckbert SR, Psaty BM, Totah RA. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenet Genomics. 2010 Oct;20(10):619-29. doi: 10.1097/FPC.0b013e32833ecace. PubMed PMID: 20739906; PubMed Central PMCID: PMC2993694.
13: Pendyala L, Yin X, Li J, Shinke T, Xu Y, Chen JP, King SB 3rd, Colley K, Goodchild T, Chronos N, Hou D. Polymer-free cerivastatin-eluting stent shows superior neointimal inhibition with preserved vasomotor function compared to polymer-based paclitaxel-eluting stent in rabbit iliac arteries. EuroIntervention. 2010 May;6(1):126-33. doi: 10.4244/. PubMed PMID: 20542808.
14: Huić M, Anić B, Cikes N, Bosnić D, Sentić M, Markeljević J, Mayer M, Pazanin L. [Myopathy with rhabdomyolysis as an adverse effect of simultaneous treatment with cerivastatin and gemfibrozil]. Lijec Vjesn. 2002 Mar-Apr;124(3-4):73-6. Croatian. PubMed PMID: 18956824.
15: Ebben MR, Sethi NK, Spielman AJ. Severe obstructive sleep apnea after cerivastatin therapy: a case report. J Clin Sleep Med. 2008 Jun 15;4(3):255-6. PubMed PMID: 18595439; PubMed Central PMCID: PMC2546459.
16: Reaume KT, Erickson SR, Dorsch MP, Dunham NL, Hiniker SM, Prabhakar N, Kline-Rogers EM, Eagle KA. Effects of cerivastatin withdrawal on statin persistence. Ann Pharmacother. 2008 Jul;42(7):956-61. doi: 10.1345/aph.1K575. Epub 2008 Jun 3. PubMed PMID: 18523235.
17: Paine SW, Parker AJ, Gardiner P, Webborn PJ, Riley RJ. Prediction of the pharmacokinetics of atorvastatin, cerivastatin, and indomethacin using kinetic models applied to isolated rat hepatocytes. Drug Metab Dispos. 2008 Jul;36(7):1365-74. doi: 10.1124/dmd.107.019455. Epub 2008 Apr 21. PubMed PMID: 18426955.
18: Chaudhry MZ, Wang JH, Blankson S, Redmond HP. Statin (cerivastatin) protects mice against sepsis-related death via reduced proinflammatory cytokines and enhanced bacterial clearance. Surg Infect (Larchmt). 2008 Apr;9(2):183-94. doi: 10.1089/sur.2006.077. PubMed PMID: 18426351.
19: Holoshitz N, Alsheikh-Ali AA, Karas RH. Relative safety of gemfibrozil and fenofibrate in the absence of concomitant cerivastatin use. Am J Cardiol. 2008 Jan 1;101(1):95-7. Epub 2007 Nov 26. PubMed PMID: 18157972.
20: Scharnagl H, Stojakovic T, Winkler K, Rosinger S, März W, Boehm BO. The HMG-CoA reductase inhibitor cerivastatin lowers advanced glycation end products in patients with type 2 diabetes. Exp Clin Endocrinol Diabetes. 2007 Jun;115(6):372-5. PubMed PMID: 17701882.

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